2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether
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Overview
Description
2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 2-chlorobenzyl chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Etherification: The final step involves the etherification of the phenolic group with methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with biological systems, including its binding affinity to various receptors.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether involves its interaction with specific molecular targets. The piperazine ring and the chlorophenyl group are crucial for its binding to receptors, while the sulfonyl group enhances its solubility and stability. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitter receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether
- 2-{[4-(2-Bromophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether
- 2-{[4-(2-Fluorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether
Uniqueness
2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its binding affinity to certain receptors, while the sulfonyl group improves its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C20H25ClN2O3S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H25ClN2O3S/c1-15(2)16-8-9-19(26-3)20(14-16)27(24,25)23-12-10-22(11-13-23)18-7-5-4-6-17(18)21/h4-9,14-15H,10-13H2,1-3H3 |
InChI Key |
KOQFTICTFMOQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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